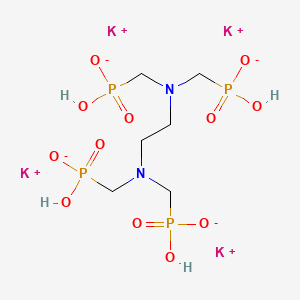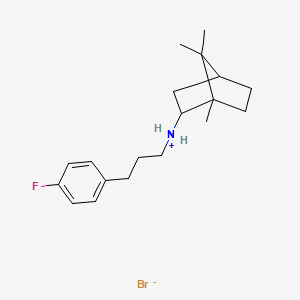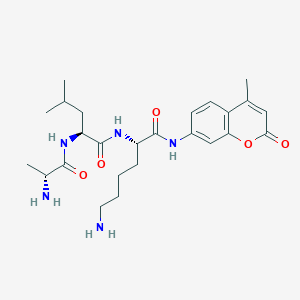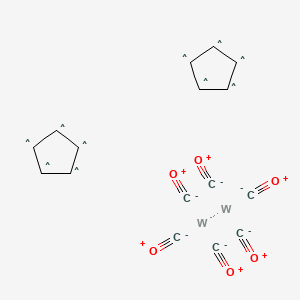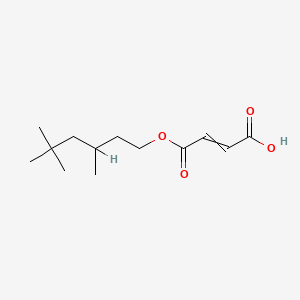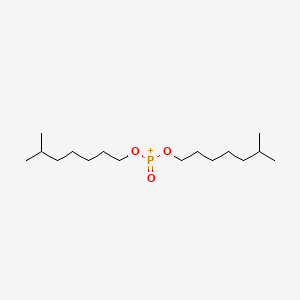
Diisooctyl phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisooctyl phosphonate is an organophosphorus compound characterized by the presence of two isooctyl groups attached to a phosphonate moiety. This compound is known for its stability and versatility, making it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Diisooctyl phosphonate can be synthesized through a catalytic process. One common method involves reacting this compound with sodium ethylate to obtain sodium this compound. This intermediate is then reacted with chloro-iso-octane under the catalysis of an alkali metal salt of iodine at temperatures ranging from 150-160°C for 2-4 hours. The reaction mixture is then saponified, separated, and distilled to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce the consumption of chloro-iso-octane and minimize byproduct formation, thereby improving the overall yield to approximately 92.3% .
化学反应分析
Types of Reactions
Diisooctyl phosphonate undergoes various chemical reactions, including:
Substitution Reactions: These involve the replacement of one functional group with another. For example, the reaction of this compound with sodium ethylate.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.
Common Reagents and Conditions
Sodium Ethylate: Used in the initial step to form sodium this compound.
Chloro-iso-octane: Reacts with sodium this compound under catalytic conditions.
Alkali Metal Salt of Iodine: Acts as a catalyst in the reaction.
Major Products Formed
The primary product of these reactions is this compound itself, along with various intermediates and byproducts depending on the specific reaction conditions.
科学研究应用
Diisooctyl phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biological systems, particularly in the context of phosphorus metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Employed in the production of flame retardants, plasticizers, and extraction agents for metal separation
作用机制
The mechanism by which diisooctyl phosphonate exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a bioisostere, mimicking the behavior of naturally occurring phosphates. This allows it to participate in metabolic pathways and influence cellular processes .
相似化合物的比较
Similar Compounds
Phosphinic Acids: These compounds have a similar structure but differ in the presence of phosphorus-carbon bonds.
Phosphonates: Share the phosphonate moiety but may have different alkyl or aryl groups attached
Uniqueness
Diisooctyl phosphonate is unique due to its specific isooctyl groups, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring stability and versatility.
属性
CAS 编号 |
36116-84-4 |
|---|---|
分子式 |
C16H34O3P+ |
分子量 |
305.41 g/mol |
IUPAC 名称 |
bis(6-methylheptoxy)-oxophosphanium |
InChI |
InChI=1S/C16H34O3P/c1-15(2)11-7-5-9-13-18-20(17)19-14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3/q+1 |
InChI 键 |
DBLFQTDPPZZDGX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCO[P+](=O)OCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


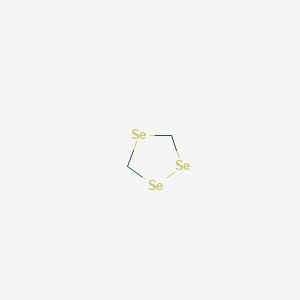


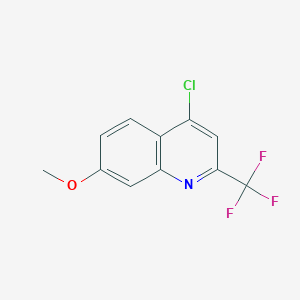
![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
